1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazines with 1,3-diketones . The trifluoromethyl group is often introduced via radical trifluoromethylation, a process that involves the addition of a trifluoromethyl radical to a carbon-centered radical intermediate .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also improve the eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Industry: Utilized in the development of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes . This compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but differ in their substituents, affecting their reactivity and biological activity.
Hydrazine-Coupled Pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Trifluoromethylated Pyrazoles: These compounds are similar in their trifluoromethyl group, which contributes to their stability and biological activity.
Uniqueness
1,5-DIMETHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfonamide groups enhances its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C15H22F3N5O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,5-dimethyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H22F3N5O2S/c1-5-12(23-10(2)8-14(21-23)15(16,17)18)6-7-20-26(24,25)13-9-19-22(4)11(13)3/h8-9,12,20H,5-7H2,1-4H3 |
InChI Key |
OTPQADQBHPKDNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=C(N(N=C1)C)C)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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